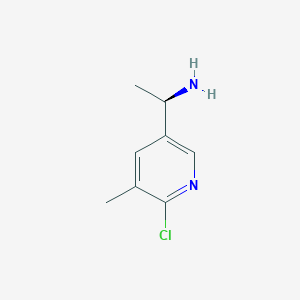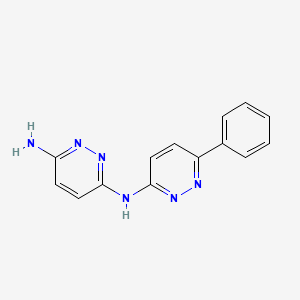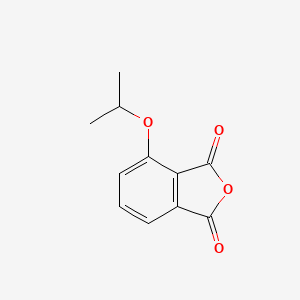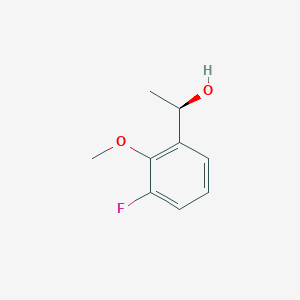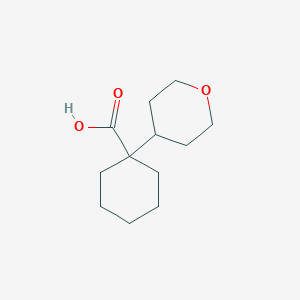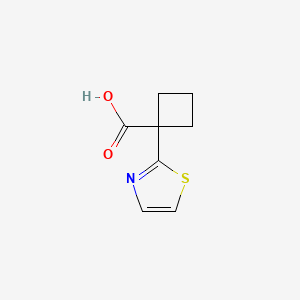
1-(4-Isopropylphenyl)cyclobutane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Isopropylphenyl)cyclobutane-1-carbonitrile is an organic compound with the molecular formula C14H17N and a molecular weight of 199.29 g/mol . This compound is characterized by a cyclobutane ring substituted with a 4-isopropylphenyl group and a carbonitrile group. It is used in various chemical research and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Isopropylphenyl)cyclobutane-1-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-isopropylbenzyl chloride with cyclobutanone in the presence of a base such as sodium hydride can yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Isopropylphenyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
1-(4-Isopropylphenyl)cyclobutane-1-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Medicine: Research into potential pharmaceutical applications, such as drug development and design, often involves this compound.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(4-Isopropylphenyl)cyclobutane-1-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Methylphenyl)cyclobutane-1-carbonitrile
- 1-(4-Ethylphenyl)cyclobutane-1-carbonitrile
- 1-(4-Tert-butylphenyl)cyclobutane-1-carbonitrile
Uniqueness
1-(4-Isopropylphenyl)cyclobutane-1-carbonitrile is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions compared to similar compounds .
Propiedades
Fórmula molecular |
C14H17N |
|---|---|
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
1-(4-propan-2-ylphenyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C14H17N/c1-11(2)12-4-6-13(7-5-12)14(10-15)8-3-9-14/h4-7,11H,3,8-9H2,1-2H3 |
Clave InChI |
XCOROUGALIZNNA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C2(CCC2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



